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molecular formula C11H26N2O2 B8363044 N,N'-dimethyl-N,N'-bis(3-hydroxypropyl)-1,3-diaminopropane

N,N'-dimethyl-N,N'-bis(3-hydroxypropyl)-1,3-diaminopropane

Cat. No. B8363044
M. Wt: 218.34 g/mol
InChI Key: HATGVANQYVSMKH-UHFFFAOYSA-N
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Patent
US04044146

Procedure details

15 g of anhydrous potassium carbonate are added to a solution of 9 g of 3-methylaminopropanol and 10 g of 1,3-dibromopropane in 100 ml of ethanol, and the reaction mixture is stirred and refluxed for 24 hours. The mixture is allowed to cool, filtered, the filtrate is evaporated, and the residue is distilled. 6 g of N,N'-dimethyl-N,N'-bis(3-hydroxypropyl)-1,3-diaminopropane are obtained; b.p.: 150°-154° C/2 mmHg, nD20 = 1.4793.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([O-])[O-].[K+].[K+].[CH3:7][NH:8][CH2:9][CH2:10][CH2:11][OH:12].Br[CH2:14][CH2:15][CH2:16]Br>C(O)C>[CH3:7][N:8]([CH2:9][CH2:10][CH2:1][OH:4])[CH2:14][CH2:15][CH2:16][N:8]([CH3:7])[CH2:9][CH2:10][CH2:11][OH:12] |f:0.1.2|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
9 g
Type
reactant
Smiles
CNCCCO
Name
Quantity
10 g
Type
reactant
Smiles
BrCCCBr
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled

Outcomes

Product
Name
Type
product
Smiles
CN(CCCN(CCCO)C)CCCO
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: CALCULATEDPERCENTYIELD 55.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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